3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
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Overview
Description
“3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the use of a Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the pyrazolo[1,5-a]pyrimidines .Scientific Research Applications
Synthetic Methodologies and Medicinal Chemistry
3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde belongs to the pyrazolo[1,5-a]pyrimidine scaffold, recognized as one of the privileged heterocycles in drug discovery. The versatility of this scaffold is attributed to its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and its role as central nervous system (CNS) agents and CRF1 antagonists. Significant research has focused on the synthesis strategies for pyrazolo[1,5-a]pyrimidine derivatives, revealing their substantial biological properties alongside structure-activity relationship (SAR) studies. These efforts underscore the scaffold's potential for developing novel drug candidates (Cherukupalli et al., 2017).
Moreover, the chemical diversity and properties of compounds containing pyrazole-pyridine/pyrazine ligands, including those similar to this compound, have been extensively reviewed. These compounds and their complexes exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This comprehensive analysis highlights gaps in the current knowledge, suggesting areas for further investigation, particularly in exploring unknown analogues (Boča et al., 2011).
Biological Properties and Applications
The biological significance of pyrazolo[1,5-a]pyrimidine derivatives extends to their use as kinase inhibitors, demonstrating the scaffold's adaptability to interact with kinases via multiple binding modes. This property has been exploited in numerous patents and research articles, emphasizing the scaffold's utility in designing inhibitors for a broad range of kinase targets. The structural flexibility of these compounds allows for the formation of potent and selective kinase inhibitors, contributing significantly to the field of oncology and other disease areas where kinase activity is implicated (Wenglowsky, 2013).
Additionally, heterocyclic N-oxide molecules, including derivatives from pyrazolo[1,5-a]pyrimidine, have shown remarkable functionalities in organic synthesis, catalysis, and drug applications. These compounds, characterized by their versatile synthetic intermediates and biological importance, have been explored for their potential in forming metal complexes, designing catalysts, and exhibiting medicinal activities such as anticancer, antibacterial, and anti-inflammatory effects. This exploration highlights the significance of heterocyclic N-oxide derivatives in advancing chemistry and drug development research (Li et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines, including MCF-7 and HCT-116 . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer .
Properties
IUPAC Name |
3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-5-14-12-10(6-15-16(12)7-9)11-3-1-2-4-13-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNHVJUOHXRZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3N=CC(=CN3N=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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